molecular formula C16H17ClN2O6 B6348394 4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-34-0

4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348394
CAS No.: 1326809-34-0
M. Wt: 368.77 g/mol
InChI Key: RDOQHEPCGHOXAP-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 2-chloro-5-nitrobenzoyl group at position 4 and a carboxylic acid at position 2. This structure combines a rigid spirocyclic framework with electron-withdrawing substituents (chloro and nitro groups), which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O6/c17-12-5-4-10(19(23)24)8-11(12)14(20)18-13(15(21)22)9-25-16(18)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOQHEPCGHOXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an appropriate amine and an epoxide. This step often requires a catalyst and specific reaction conditions to ensure the formation of the spirocyclic structure.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, where the spirocyclic intermediate reacts with a benzoyl chloride derivative under basic conditions.

    Chlorination and Nitration: The benzoyl intermediate is then subjected to chlorination and nitration reactions to introduce the chlorine and nitro groups at the desired positions on the benzene ring.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can also be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions for ester or amide hydrolysis.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoyl derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro and chlorine groups can enhance its interaction with biological targets.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological pathways. Its spirocyclic structure can provide stability and specificity in drug-receptor interactions.

    Industry: Used in the development of new materials and catalysts. Its structural features can be exploited to create novel polymers and catalytic systems.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, which can improve the compound’s stability and specificity in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Reg. No. Molecular Formula Substituents Primary Use Regulatory/Tolerance Data
4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Not provided Likely C₁₇H₁₆ClN₂O₆ 2-Chloro-5-nitrobenzoyl (position 4), carboxylic acid (position 3) Likely agrochemical or pharmaceutical candidate No direct data
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane (MON-4660) 71526-07-3 C₁₀H₁₅Cl₂NO₂ Dichloroacetyl (position 4) Safener for corn crops Tolerance: 0.4 lb/acre (expired 1998)
4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1008471-35-9 C₁₆H₁₈ClNO₄ 3-Chlorobenzoyl (position 4), carboxylic acid (position 3) Undisclosed (research chemical) Not regulated
8-(tert-Butyl)-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Not provided Likely C₂₁H₂₄ClN₂O₆ tert-Butyl (position 8), 2-chloro-5-nitrobenzoyl (position 4), carboxylic acid (position 3) Research/developmental use No direct data

Key Observations:

Substituent Effects on Functionality: The dichloroacetyl group in MON-4660 enhances its role as a safener by protecting crops from herbicide toxicity via metabolic detoxification .

Regulatory Status :

  • MON-4660 had established tolerances (0.4 lb/acre) for corn residues until 1998, indicating historical agricultural adoption . In contrast, the target compound and its 3-chlorobenzoyl analogue lack explicit regulatory data, suggesting they remain in experimental stages.

Pharmacological Analogues

Table 2: Spirocyclic Inhibitors in Biomedical Research

Compound (Example) Core Structure Key Substituents Target Enzyme/Application Source
Inhibitor E (from ) 2,8-Diazaspiro[4.5]decane 5-chloro-3'-(methylsulfonyl)biphenyl, trifluoroethoxy, carboxylic acid Tryptophan hydroxylase inhibition
This compound 1-Oxa-4-azaspiro[4.5]decane 2-Chloro-5-nitrobenzoyl, carboxylic acid Undisclosed (structural similarity)

Key Observations:

  • Spirocyclic Diversity : The 1-oxa-4-azaspiro[4.5]decane core in the target compound differs from the 2,8-diazaspiro[4.5]decane in Inhibitor E. Oxygen vs. nitrogen in the spiro ring alters electron distribution and hydrogen-bonding capacity, impacting enzyme interaction .
  • Functional Group Impact : Inhibitor E’s trifluoroethoxy and methylsulfonyl groups enhance its potency as an enzyme inhibitor, whereas the nitro and chloro groups in the target compound may favor redox-related interactions or pesticidal activity.

Biological Activity

4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a spirocyclic configuration and the presence of a chloro-nitrobenzoyl moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C17H19ClN2O6
  • Molecular Weight : 382.8 g/mol
  • CAS Number : 1326814-75-8

The compound's structure contributes to its reactivity and biological interactions, making it a candidate for various pharmacological studies.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections summarize key findings related to the biological activity of this compound.

Antidiabetic Potential

A related study on N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted the antidiabetic properties of compounds bearing similar substituents. The study revealed that these compounds exhibited significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical targets in diabetes management. For instance, one derivative showed an IC50 value of 0.90 ± 0.31 μM against α-amylase, suggesting strong inhibitory potential that may be relevant to the spirocyclic compound discussed here .

Enzyme Inhibition Studies

The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring can significantly influence the inhibitory potency of related compounds. The presence of electron-withdrawing (nitro) and electron-donating (methyl) groups enhances the activity against target enzymes . This suggests that this compound may exhibit similar enzyme inhibition characteristics due to its unique functional groups.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
8-tert-butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidSimilar spirocyclic structure; tert-butyl groupAnticancer properties
1-Oxa-4-azaspiro[4.5]decane derivativesVariations in substituentsAntimicrobial activity
Pyrimidinone derivativesDifferent core structure but similar functional groupsEnzyme inhibition

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of structural characteristics in drug design.

Case Studies

Currently, there are no direct case studies published specifically on the biological activity of this compound; however, ongoing research into its analogs suggests promising avenues for future investigation. The synthesis and testing of structurally related compounds have shown significant biological activities that warrant further exploration.

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